REACTION_CXSMILES
|
Cl.[Cl-].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][N+:11]1[CH:16]=[CH:15][C:14](C#N)=[CH:13][CH:12]=1.N1CCCCC1.[OH-].[Na+]>O>[N:10]1([C:11]2[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=2)[CH2:9][CH2:4][CH2:3][CH2:8][CH2:7]1.[CH:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][N:3]=1)=[CH2:10] |f:0.1.2,4.5|
|
Name
|
1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.[Cl-].N1=C(C=CC=C1)CC[N+]1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred for 2.5 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated to 100° C. for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the organic layer
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C1=CC=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[Cl-].[N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][N+:11]1[CH:16]=[CH:15][C:14](C#N)=[CH:13][CH:12]=1.N1CCCCC1.[OH-].[Na+]>O>[N:10]1([C:11]2[CH:12]=[CH:13][N:14]=[CH:15][CH:16]=2)[CH2:9][CH2:4][CH2:3][CH2:8][CH2:7]1.[CH:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][N:3]=1)=[CH2:10] |f:0.1.2,4.5|
|
Name
|
1-[2-(2-pyridyl)ethyl]-4-cyanopyridinium chloride hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.[Cl-].N1=C(C=CC=C1)CC[N+]1=CC=C(C=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred for 2.5 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated to 100° C. for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the organic layer
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)C1=CC=NC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |